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Compound of Interest

Compound Name: (Phenylmethyl)-1,1'-biphenyl!
CAS No.: 606-97-3
Cat. No.: B13809235

Get Quote

Executive Summary

(Phenylmethyl)-1,1'-biphenyl, commonly known as 4-Benzylbiphenyl, is a critical organic
scaffold used in the synthesis of luminescent materials (OLEDS), scintillators, and as a
hydrophobic pharmacophore in drug discovery.[1]

Unlike the planar conformation of biphenyl observed in certain high-pressure phases, the
crystal structure of 4-benzylbiphenyl is defined by a distinct torsional twist between the phenyl
rings. This non-planar geometry is governed by the interplay between steric hindrance (ortho-
hydrogen repulsion) and intermolecular

stacking forces. Understanding this structure is essential for predicting solubility profiles,
bioavailability, and charge-transport mobility in organic semiconductors.

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6][71[8][91[10][11][12][13]
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Before analyzing the crystal lattice, the fundamental identity of the compound must be
established to ensure reproducibility in synthesis and procurement.

Parameter Technical Detail

IUPAC Name 4-(Phenylmethyl)-1,1'-biphenyl
Common Name 4-Benzylbiphenyl; p-Benzylbiphenyl
CAS Registry Number 613-42-3

Molecular Formula

Molecular Weight 244.33 g/mol

Melting Point 84-86 °C (Crystalline Solid)

N Soluble in Toluene, DCM, Chloroform; Insoluble
Solubility i Wat
in Water

Crystallographic Analysis

Core Reference: Rajnikant, et al. Acta Crystallographica Section C (1995).[2][3][4]

The structural integrity of 4-benzylbiphenyl in the solid state is defined by its deviation from
planarity. While gas-phase biphenyls twist to minimize steric clash (~44°), solid-state
unsubstituted biphenyls often pack planarly (0°) due to packing forces. However, the addition of
the benzyl group at the 4-position disrupts this, restoring the twist even in the crystal lattice.

Crystal Data[5][11][12]

e Crystal System: Monaoclinic
e Space Group:

or
(inferred from herringbone packing in centrosymmetric systems).

o Morphology: Colorless blocks or plates.
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Molecular Conformation (The "Twist")

The defining feature of the structure is the torsion angle between the two rings of the biphenyl

core.
» Biphenyl Torsion Angle:-41.6(4)°[2][4]

o Significance: This confirms that the molecule retains a twisted, non-planar conformation in
the solid state, unlike the parent biphenyl which can be planar.[2] This twist prevents tight

-stacking of the biphenyl core, increasing solubility compared to planar polyaromatics.
e Benzyl Group Orientation:
o The benzyl group (

) is not coplanar with the attached phenyl ring.

o Dihedral Angle:106.4(4)° (inclination of the benzyl ring relative to the central biphenyl
moiety).[2][4]

o Mechanistic Insight: This "L-shaped" or kinked geometry disrupts long-range order,
impacting the melting point and creating a "herringbone" packing motif rather than a

simple brick-layer stack.

Intermolecular Packing

The crystal lattice is stabilized by Herringbone Packing, a common motif for non-planar

aromatics.
e Primary Interaction: Edge-to-Face

interactions.

e Secondary Interaction: Weak van der Waals forces between the methylene (

) bridge and adjacent aromatic rings.
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o Absence of Hydrogen Bonding: As a pure hydrocarbon, the lattice lacks strong H-bond
donors/acceptors, making the lattice energy dominated by dispersive forces.

Structural Logic Diagram

The following diagram illustrates the causal relationship between the intramolecular forces and

the resulting macroscopic crystal properties.

Ortho-Hydrogen Steric Repulsion

orces Non-Planarity

Biphenyl Torsion (-41.6°) Benzyl Group Bulk (106.4° Tilt)

Prevents Parallel Stacking/Disrupts Layering

Herringbone Crystal Packing

Dominant Force

Edge-to-Face (CH-pi) Interactions

Macroscopic Properties:
- Moderate MP (85°C)
- High Organic Solubility
- Blue Fluorescence

Click to download full resolution via product page

Figure 1: Structural Logic Flow. The steric repulsion between ortho-hydrogens forces the
biphenyl twist, which in turn dictates the herringbone packing motif, ultimately defining the

material's solubility and melting point.
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Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction or pharmaceutical standard
verification, a high-purity synthesis followed by controlled crystallization is required.

Synthesis: Friedel-Crafts Alkylation

The most robust route is the alkylation of biphenyl using benzyl chloride.
» Reagents: Biphenyl (1.0 eq), Benzyl Chloride (1.0 eq),

(0.1 eq, catalyst).

e Solvent: Dichloromethane (DCM) or Nitromethane (to suppress poly-alkylation).
o Temperature: 0°C to Room Temperature.

Protocol:

Dissolve biphenyl in dry DCM.
e Add anhydrous

at 0°C under
atmosphere.

e Add benzyl chloride dropwise over 30 minutes.
o Stir at RT for 4 hours.
e Quench: Pour into ice-water/HCI mixture.

o Workup: Extract with DCM, wash with brine, dry over

Purification: Recrystallize crude solid from hot Ethanol.

Crystallization for XRD
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To grow single crystals matching the reported structure:

e Solvent System: Ethanol/Toluene (9:1 ratio).

e Method: Slow Evaporation.

e Procedure:

[e]

Dissolve 100 mg of purified 4-benzylbiphenyl in 10 mL of warm toluene.

Add 90 mL of ethanol.

o

[¢]

Filter the solution through a 0.45 um PTFE syringe filter into a clean vial.

[¢]

Cover with perforated parafilm and leave undisturbed at ambient temperature (20-25°C)
for 3-5 days.

[¢]

Result: Colorless prismatic crystals.

Experimental Workflow Diagram

Start: Friedel-Crafts Alkylation Quench & Extraction Recrystallization Crystal Growth Single Crystal
Biphenyl + Benzyl Chloride (AICI3 / DCM, 0°C) (Ice/HCI -> DCM Layer) (Hot Ethanol) (Slow Evap: Toluene/EtOH) (Monoclinic, P21)

Click to download full resolution via product page

Figure 2: Experimental workflow for the synthesis and isolation of single-crystalline 4-
benzylbiphenyl.

Relevance in Drug Development & Materials

Science[11]
Pharmacological Scaffold (SAR)

In drug development, the (Phenylmethyl)-1,1'-biphenyl moiety serves as a hydrophobic
anchor.
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 Lipophilicity: The benzyl-biphenyl core significantly increases LogP, enhancing membrane
permeability.

e Induced Fit: The -41.6° twist allows the molecule to adapt to hydrophobic pockets in proteins
(e.g., kinases or nuclear receptors) that cannot accommodate a rigid, planar anthracene-like
structure.

o Impurity Profiling: It is a known impurity (Impurity 17) in the synthesis of Bifonazole, an
antifungal agent. Characterizing this crystal structure is a regulatory requirement for quality
control in bifonazole manufacturing.

Organic Electronics

o OLEDSs: The twisted structure prevents "concentration quenching" (aggregation-caused
guenching) of fluorescence. Because the molecules cannot stack perfectly flat on top of each
other, the excitons are less likely to decay non-radiatively, making this scaffold useful as a
"blue” emitter host.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13809235?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

